molecular formula C17H21NO3 B563803 Galanthamine-O-(methyl-d3)-N-(methyl-d3) CAS No. 1128109-00-1

Galanthamine-O-(methyl-d3)-N-(methyl-d3)

Número de catálogo B563803
Número CAS: 1128109-00-1
Peso molecular: 293.396
Clave InChI: ASUTZQLVASHGKV-BQBSLYESSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Galanthamine-O-(methyl-d3)-N-(methyl-d3) is a deuterated selective acetylcholinesterase inhibitor . It is a stable isotope labelled compound and is used in neurology research .


Molecular Structure Analysis

The molecular formula of Galanthamine-O-(methyl-d3)-N-(methyl-d3) is C17H15D6NO3 . The molecular weight is 293.39 g/mol . The IUPAC name is (1S,12S,14R)-4-methyl-9-(trideuteriomethoxy)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol .


Physical And Chemical Properties Analysis

The physical and chemical properties of Galanthamine-O-(methyl-d3)-N-(methyl-d3) include a molecular weight of 290.37 g/mol and a molecular formula of C17H15D6NO3 . The exact mass is 290.17097377 g/mol and the monoisotopic mass is 290.17097377 g/mol . The compound has a complexity of 440 .

Aplicaciones Científicas De Investigación

  • Biosynthesis and Genetic Characterization

    • Galanthamine is an important medicine derived from various plants like Narcissus spp., Galanthus spp., and Leucojum aestivum. A study by (Kilgore et al., 2014) explored the biosynthetic pathway of galanthamine, emphasizing the importance of understanding the genetic and biochemical pathways for developing synthetic biology platforms.
  • Synthetic Development and Modifications

    • The development of deuterium-labelled galanthamine was detailed by (Rouleau & Guillou, 2008). This research is significant for enhancing the understanding and potential modifications of galanthamine for various applications.
  • Structural and Conformational Analysis

    • Studies by (Kone et al., 2006) and (Kone et al., 2008) investigated the structural features of galanthamine, including its conformational preferences and hydrogen-bonding properties, which are crucial for understanding its interaction with biological targets.
  • Alzheimer's Disease Treatment Research

    • Galanthamine is used for the treatment of Alzheimer's disease. Research by (Sramek et al., 2000) reviewed its role as an acetylcholinesterase inhibitor, highlighting its importance in symptomatic treatment of this condition.
  • Molecular Interaction and Drug Design

    • The interaction sites of galanthamine were analyzed by (Galland et al., 2012), providing insights crucial for the rational drug design of galanthamine-based acetylcholinesterase inhibitors.
  • Agricultural and Botanical Studies

    • A study by (Ru et al., 2012) explored the effect of nitrogen on the physiological and proteomic properties of Lycoris aurea, a plant used for galanthamine production, highlighting the factors influencing its biosynthesis.
  • Synthetic Approaches and Chemical Strategies

  • Elicitation Studies for Enhanced Production

    • Research by (Ferdausi et al., 2021) focused on enhancing galanthamine production through elicitation, using various chemicals to stimulate its accumulation in plant in vitro cultures.
  • Pharmacological Development and Analysis

Direcciones Futuras

The future directions of Galanthamine-O-(methyl-d3)-N-(methyl-d3) research could involve further exploration of its inhibitory effects on acetylcholinesterase for potential therapeutic applications in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Propiedades

IUPAC Name

(1S,12S,14R)-9-(trideuteriomethoxy)-4-(trideuteriomethyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUTZQLVASHGKV-BQBSLYESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675623
Record name (13,13,13,14,14,14-~2~H_6_)Galanthamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galanthamine-O-(methyl-d3)-N-(methyl-d3)

CAS RN

1128109-00-1
Record name (13,13,13,14,14,14-~2~H_6_)Galanthamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.